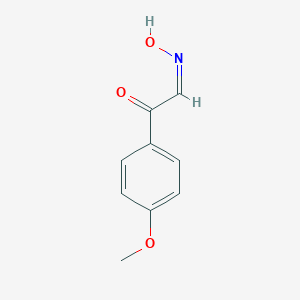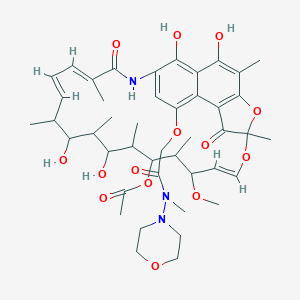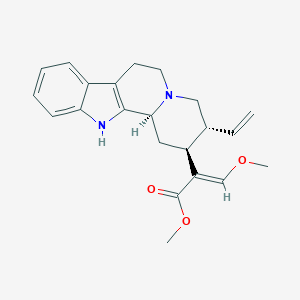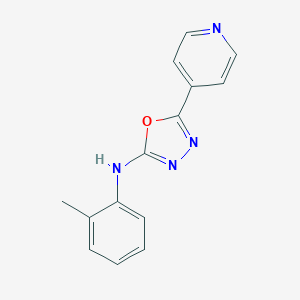
N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine, also known as MPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities. MPPO has been found to exhibit interesting properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve multiple pathways. One of the main pathways is through the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This helps to reduce oxidative stress and inflammation in cells. N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has also been found to modulate the expression of various genes involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine can reduce ROS levels, increase antioxidant enzyme activity, and modulate the expression of various genes. In vivo studies have shown that N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine can reduce inflammation, protect neurons from oxidative stress, and induce apoptosis in cancer cells. These effects make N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine is its low solubility in water, which can make it difficult to administer in vivo. N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine. One area of research is in the development of more potent and selective derivatives of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine. This could increase the efficacy of the compound and reduce potential side effects. Another area of research is in the application of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine in combination with other drugs or therapies. This could enhance the effectiveness of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine and reduce potential resistance. Finally, more research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine and its potential applications in various diseases.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine involves the reaction of 2-amino-5-(4-pyridinyl)-1,3,4-oxadiazole with 2-chloro-5-methylphenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified through column chromatography, yielding N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine as a white crystalline solid. The purity of the compound can be confirmed through spectroscopic techniques, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of neuroscience, where N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has been found to exhibit neuroprotective effects. Studies have shown that N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine can protect neurons from oxidative stress and reduce inflammation in the brain. This makes N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Another area of research is in the field of cancer biology, where N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine has been found to exhibit anti-cancer effects. Studies have shown that N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine can induce apoptosis, or programmed cell death, in cancer cells. This makes N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine a potential candidate for the development of anti-cancer drugs.
Eigenschaften
Produktname |
N-(2-methylphenyl)-5-(4-pyridinyl)-1,3,4-oxadiazol-2-amine |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H12N4O/c1-10-4-2-3-5-12(10)16-14-18-17-13(19-14)11-6-8-15-9-7-11/h2-9H,1H3,(H,16,18) |
InChI-Schlüssel |
BWTXZVKZZUJDCU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NN=C(O2)C3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NN=C(O2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)


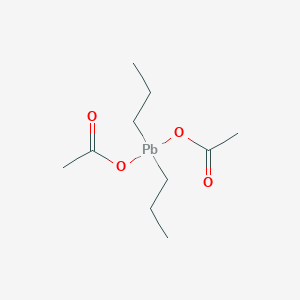
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)



